molecular formula C16H23N5O2 B2996807 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine CAS No. 2379986-64-6

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine

Cat. No.: B2996807
CAS No.: 2379986-64-6
M. Wt: 317.393
InChI Key: AQEOMUNAFLJDJT-UHFFFAOYSA-N
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Description

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine is a complex organic compound featuring a pyrimidine ring substituted with a piperidine moiety, which is further linked to an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine typically involves multiple steps, starting with the preparation of the oxadiazole ring. This can be achieved through the reaction of amidoximes with carboxylic acids or their derivatives in the presence of a base such as sodium hydroxide in a dimethyl sulfoxide (DMSO) medium . The piperidine moiety can be introduced via nucleophilic substitution reactions, where a suitable piperidine derivative reacts with an appropriate electrophile. Finally, the pyrimidine ring is formed through cyclization reactions involving suitable precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace leaving groups on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity or modulating their function . The piperidine moiety may enhance the compound’s binding affinity and selectivity for these targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(1-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidin-4-yl)methoxy]pyrimidine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the oxadiazole ring, piperidine moiety, and pyrimidine ring in a single molecule allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-propan-2-yl-5-[[4-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23N5O2/c1-12(2)15-19-14(23-20-15)10-21-8-4-13(5-9-21)11-22-16-17-6-3-7-18-16/h3,6-7,12-13H,4-5,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEOMUNAFLJDJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NOC(=N1)CN2CCC(CC2)COC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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